molecular formula C17H13N3O2 B12577636 N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B12577636
M. Wt: 291.30 g/mol
InChI Key: FEYWJDZFTHBBOG-XDHOZWIPSA-N
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Description

N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-4-carbohydrazide (isoniazid analog) with 5-phenylfuran-2-carbaldehyde. Its structure features a furan ring substituted with a phenyl group at the 5-position, conjugated to a pyridine moiety through a hydrazone linkage. This compound belongs to a broader class of isoniazid (INH) derivatives, which are extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis (H37Rv strain) .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-[(E)-(5-phenylfuran-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O2/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-7-16(22-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)/b19-12+

InChI Key

FEYWJDZFTHBBOG-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 5-phenylfuran-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (-NHN=CH-). After completion, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or hydrazines.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The hydrazone linkage can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species or interfere with cellular redox processes .

Comparison with Similar Compounds

Table 1: Key Hydrazone Derivatives and Their Bioactivity

Compound Name Substituent(s) MIC (H37Rv)* Cytotoxicity (RAW 264.7) Key Interactions (InhA Protein) Reference
Target Compound (5-phenylfuran-2-yl) 5-phenylfuran Data pending Low Predicted: Hydrophobic/π-π stacking -
N'-[(2-butyl-4-chloro-1H-imidazol-5-yl)methylidene]pyridine-4-carbohydrazide (5l) 2-butyl-4-chloroimidazole Active Low H-bond: Val65, Ser94, Gly96, Thr196
N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) 4-methylphenyl Active Low H-bond: Catalytic domain residues
N'-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-nitrophenyl Inactive - No significant binding
N'-[(4-fluorophenyl)methylidene]pyridine-4-carbohydrazide (5f) 4-fluorophenyl Inactive - -
N'-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) 5-fluoro-2-hydroxyphenyl Active (E. coli) - Chelation via O/N donors

Notes:

  • Active Derivatives : Alkyl/heteroaryl substituents (e.g., imidazole in 5l, methylphenyl in 5d) enhance stability and target binding via hydrophobic interactions and hydrogen bonding with InhA residues .
  • Inactive Derivatives : Electron-withdrawing groups (e.g., nitro in 5b, fluoro in 5f) reduce activity, likely due to disrupted electron distribution or steric hindrance .
  • Spectrum Specificity: The 5-fluoro-2-hydroxyphenyl derivative (L4) shows narrow-spectrum activity against E. aureus, highlighting substituent-dependent selectivity .

Metal Complexation and Chelation Potential

Table 2: Metal Complexes of Hydrazone Ligands

Ligand Metal Ion Geometry Bioactivity Reference
N'-[(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide Fe³⁺, Co²⁺, Cu²⁺ Octahedral Enhanced stability, potential antimicrobial
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide Fe²⁺ - Iron chelation, antiviral
  • Chelation Mechanism: Hydrazones with O/N donor sites (e.g., indole-2-yl, hydroxynaphthyl) form stable metal complexes, altering redox properties and enhancing bioactivity .
  • Cytotoxicity : Metal complexes of the indole-2-yl derivative exhibit low toxicity (similar to parent ligands), suggesting biocompatibility .

Structural and Physicochemical Properties

Table 3: Crystallographic and Solubility Data

Compound Crystal Packing Features Solubility Melting Point (°C) Reference
Target Compound (5-phenylfuran-2-yl) Predicted: π-π stacking, H-bonding Insoluble in H₂O Pending -
N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide 3D H-bond network (N–H⋯O, O–H⋯N) Insoluble in H₂O 489
N'-[(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide Intramolecular H-bonding (O–H⋯N) Soluble in DMSO 156–300
  • Hydrogen Bonding : Chlorophenyl and hydroxymethoxyphenyl derivatives form extensive H-bond networks, improving crystallinity but reducing aqueous solubility .
  • Thermal Stability : Decomposition temperatures >300°C for metal complexes indicate high thermal stability .

Biological Activity

N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H14N4O Molecular Formula \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Synthesis

Synthesis methods for this compound typically involve the condensation reaction between pyridine-4-carbohydrazide and 5-phenylfuran-2-aldehyde. The reaction conditions often include the use of solvents like ethanol or methanol under reflux, followed by purification techniques such as recrystallization.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) and fungal species have shown promising results, indicating significant inhibitory effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound exhibits moderate to high antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH50
ABTS45

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be useful in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial metabolism.
  • Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals.
  • Modulation of Signaling Pathways : It may interfere with inflammatory signaling pathways, reducing cytokine production.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against multidrug-resistant bacterial strains. The researchers conducted a series of experiments that confirmed its potential as an alternative treatment option.

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The results indicated significant protection against cell death and lipid peroxidation.

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